REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([CH3:12])[CH:7]=[C:8]([CH3:11])[CH:9]=2)[CH:4]=[CH:3]1.P(Cl)(Cl)(OP(Cl)(Cl)=O)=O.CN([CH:25]=[O:26])C>>[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([CH3:12])[CH:7]=[C:8]([CH3:11])[CH:9]=2)[C:4]([CH:25]=[O:26])=[CH:3]1
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
CN1C=CC2=C(C=C(C=C12)C)C
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(OP(=O)(Cl)Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon complete addition the cooling bath
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
CUSTOM
|
Details
|
After a total of 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
is recooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
is slowly quenched with 2N NaOH
|
Type
|
FILTRATION
|
Details
|
The precipitated solid is collected by filtration
|
Type
|
WASH
|
Details
|
is washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C(C2=C(C=C(C=C12)C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 875 mg | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |